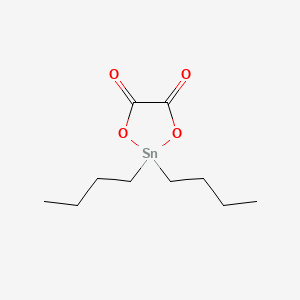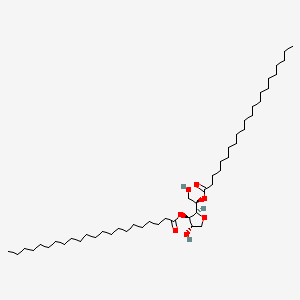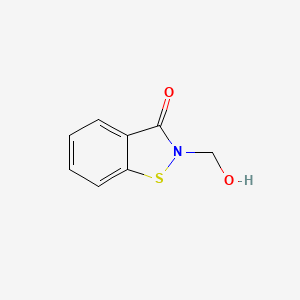
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is a chemical compound known for its versatile applications in various fields. It is a derivative of benzisothiazolinone, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom. This compound is widely used in industrial and research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one typically involves the reaction of benzisothiazolinone with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the desired product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar reaction conditions. The process involves the continuous addition of formaldehyde to a solution of benzisothiazolinone in the presence of a base, followed by purification steps to isolate the final product. The industrial production methods are optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzisothiazolinone compounds.
Applications De Recherche Scientifique
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of preservatives, biocides, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one involves its interaction with cellular components, leading to the disruption of essential biological processes. The hydroxymethyl group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazolinone: The parent compound without the hydroxymethyl group.
N-Methyl-1,2-benzisothiazolin-3-one: A similar compound with a methyl group instead of a hydroxymethyl group.
N-Chloromethyl-1,2-benzisothiazolin-3-one: A derivative with a chloromethyl group.
Uniqueness
N-(Hydroxymethyl)-1,2-benzisothiazolin-3-one is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential applications. This functional group allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
7035-94-1 |
|---|---|
Formule moléculaire |
C8H7NO2S |
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NO2S/c10-5-9-8(11)6-3-1-2-4-7(6)12-9/h1-4,10H,5H2 |
Clé InChI |
CUNHGCGTIAEQRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(S2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
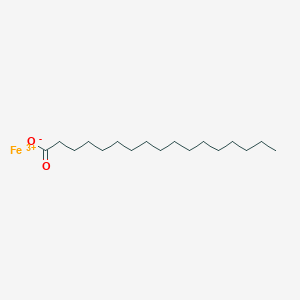

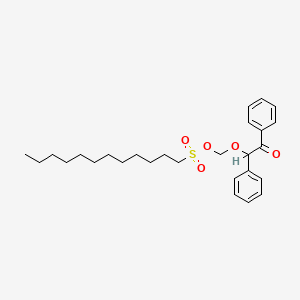

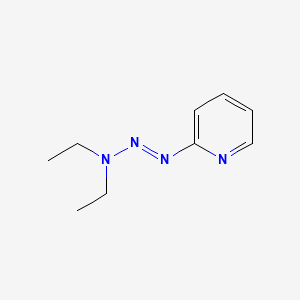
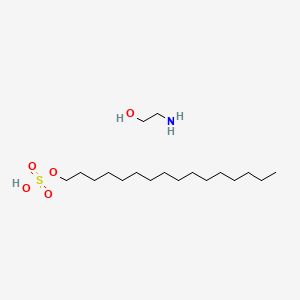
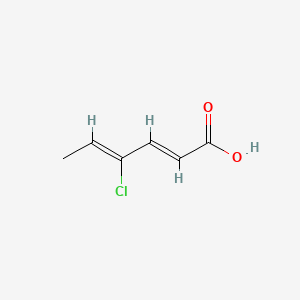
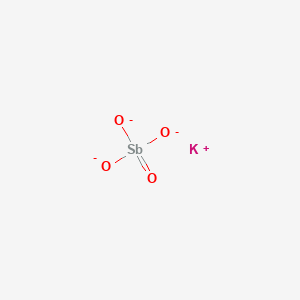
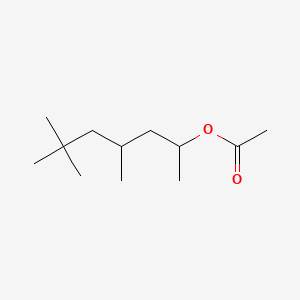
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

